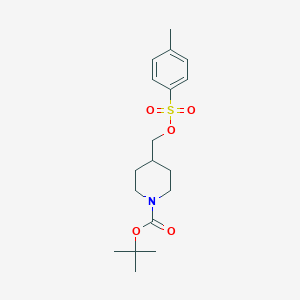

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARTVAOOTJKHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442916 | |

| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166815-96-9 | |

| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key intermediate in the development of various pharmaceutical compounds.[1][2] This document details the experimental protocols, presents quantitative data for key reaction steps, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at other positions, while the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions.[2] This dual functionality makes it a versatile reagent for introducing the piperidine moiety into complex molecules.[1][2]

Primary Synthesis Pathway

The most common and efficient synthesis of this compound proceeds via a two-step process starting from 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the tosylation of the primary alcohol.

Synthesis Pathway Overview

Figure 1: Primary synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This procedure outlines the Boc protection of 4-hydroxypiperidine. An alternative starting point is the reduction of 4-piperidone followed by Boc protection.[1][3]

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Petroleum ether

Procedure:

-

To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Reflux the reaction mixture for 6-8 hours at 25-30°C.[3]

-

After the reaction is complete, filter off the insoluble materials.

-

Concentrate the methanol phase under reduced pressure until a thick residue is obtained.

-

Add petroleum ether to the residue and allow it to crystallize upon cooling.

-

Collect the resulting white crystalline product.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxypiperidine | [3] |

| Reagents | (Boc)₂O, K₂CO₃ | [1][3] |

| Solvent | Methanol | [1][3] |

| Reaction Time | 6-8 hours | [3] |

| Temperature | 25-30°C (Reflux) | [3] |

| Yield | Near-quantitative | [1] |

| Purity | 99.5% (by GC) | [3] |

Table 1: Quantitative data for the synthesis of N-Boc-4-hydroxypiperidine.

Step 2: Synthesis of this compound

This step involves the tosylation of the hydroxyl group of N-Boc-4-hydroxymethylpiperidine. The precursor, N-Boc-4-hydroxymethylpiperidine, can be synthesized by the reduction of N-Boc-4-piperidone.[1]

Materials:

-

N-Boc-4-hydroxymethylpiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-4-hydroxymethylpiperidine and triethylamine in dichloromethane under a nitrogen atmosphere and cool the solution to 0°C.[4]

-

Slowly add p-toluenesulfonyl chloride to the solution. 4-Dimethylaminopyridine can be added as a catalyst.[4]

-

Stir the reaction mixture at a controlled temperature (e.g., 17°C) for a specified time (e.g., 2 hours).[4]

-

Upon completion of the reaction, quench it by adding water.

-

Separate the aqueous layer and extract it with dichloromethane.

-

Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the final product as a white solid.[4]

| Parameter | Value | Reference |

| Starting Material | N-Boc-4-hydroxymethylpiperidine | [4] |

| Reagents | p-Toluenesulfonyl chloride, Triethylamine, DMAP | [4] |

| Solvent | Dichloromethane | [1][4] |

| Reaction Time | 2-12 hours | [1][4] |

| Temperature | 0-17°C | [1][4] |

| Yield | 78-99% | [1][4] |

| Purity | >95% | [1] |

Table 2: Quantitative data for the tosylation of N-Boc-4-hydroxymethylpiperidine.

Alternative Synthesis Pathway from N-Boc-4-piperidone

An alternative route to N-Boc-4-(hydroxymethyl)piperidine, the precursor for the final tosylation step, starts with N-Boc-4-piperidone.[1] This pathway involves formylation via a hydrazone intermediate, followed by catalytic hydrogenation.

Alternative Pathway Workflow

Figure 2: Alternative synthesis of the N-Boc-4-hydroxymethylpiperidine precursor.

Experimental Steps:

-

Formation of Hydrazone: N-Boc-4-piperidone is reacted with p-toluenesulfonyl hydrazide in methanol under reflux to form a hydrazone intermediate.[1]

-

Formylation: The hydrazone is then treated with butyllithium and tetramethylethylenediamine at -70°C, followed by formylation with dimethylformamide (DMF) to produce 1-Boc-4-formyl-3,6-dihydro-2H-pyridine.[1]

-

Catalytic Hydrogenation: The formylated compound is hydrogenated using palladium on carbon (10% Pd/C) under hydrogen pressure (50 psi) to reduce the double bond and the aldehyde, yielding N-Boc-4-hydroxymethylpiperidine.[1]

This precursor is then tosylated as described in Section 3.2. This route is generally longer but can be advantageous depending on the availability of starting materials.[1]

Conclusion

The synthesis of this compound is a well-established process crucial for the development of new therapeutics. The primary pathway, involving the Boc protection of 4-hydroxypiperidine and subsequent tosylation of the resulting alcohol, offers a straightforward and high-yielding route. The detailed protocols and quantitative data presented in this guide are intended to assist researchers and drug development professionals in the efficient and successful synthesis of this important intermediate.

References

A Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine: Properties, Synthesis, and Applications

Introduction: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, identified by CAS number 166815-96-9, is a key piperidine derivative used extensively in organic synthesis and medicinal chemistry.[1][2] Its structure features a piperidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the 4-position with a tosyloxymethyl group.[1] This unique combination of a stable protecting group and an excellent leaving group makes it a valuable building block for introducing the piperidine scaffold into more complex molecules.[1][3] It is notably used as a synthetic intermediate in the production of pharmaceuticals, including the tyrosine kinase inhibitor Vandetanib.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and safety information for researchers and drug development professionals.

Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline powder.[4][5] It is soluble in organic solvents like methanol but has low solubility in water.[4][6][7] The molecule's stability under normal conditions, coupled with the reactivity of its functional groups, defines its utility in synthesis.[1][7] The Boc group provides protection for the piperidine nitrogen, preventing unwanted reactions, and can be readily removed under acidic conditions.[1] The toluenesulfonyl (tosyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon.[1]

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 166815-96-9 | [1][2][3] |

| Molecular Formula | C₁₈H₂₇NO₅S | [1][3][8] |

| Molecular Weight | 369.48 g/mol | [1][3][8] |

| Appearance | White to orange to green powder to crystal | [2][3][5][6][9] |

| Melting Point | 72 - 76 °C | [3][6][9][10] |

| Boiling Point | 487.8 °C at 760 mmHg (Predicted) | [1][6] |

| Density | 1.175 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [4][6][11] |

| pKa | -1.94 ± 0.40 (Predicted) | [2][6] |

| Flash Point | 248.8 °C | [1] |

| InChIKey | DARTVAOOTJKHQW-UHFFFAOYSA-N | [2][6][8] |

Synthesis and Chemical Reactivity

The primary role of this compound is as a versatile intermediate.[2] Its synthesis is straightforward, and its functional groups allow for predictable and high-yielding subsequent reactions.

Experimental Protocol: Synthesis

A common and efficient method for synthesizing the title compound involves the tosylation of N-Boc-4-piperidinemethanol.[2][6]

Reagents and Materials:

-

N-Boc-4-piperidinemethanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-4-piperidinemethanol (10 g, 46.5 mmol) and triethylamine (5.64 g, 55.8 mmol) in dichloromethane (100 mL) in a flask under a nitrogen atmosphere.[6]

-

Cool the solution to 0°C using an ice bath.[6]

-

Slowly add p-toluenesulfonyl chloride (9.73 g, 51.2 mmol) and 4-dimethylaminopyridine (1.13 g, 9.3 mmol) to the cooled solution.[6]

-

Allow the reaction mixture to warm to 17°C and stir for 2 hours.[6]

-

Upon completion, quench the reaction by adding water (100 mL).[6]

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 100 mL).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][6]

-

Purify the crude solid by column chromatography to afford the final product, 1-N-Boc-4-(4-methylbenzenesulfonyloxymethyl)piperidine, as a white solid (17 g, 99% yield).[2][6]

Key Chemical Reactions

The compound's reactivity is dominated by two main transformations: nucleophilic substitution at the tosyloxymethyl group and deprotection of the Boc group.

-

Nucleophilic Substitution: The tosylate is an excellent leaving group, making the compound an ideal substrate for Sₙ2 reactions. Various nucleophiles (e.g., amines, azides, cyanides, thiols) can displace the tosylate to form a new carbon-nucleophile bond, effectively linking the piperidine moiety to other molecular fragments.[1]

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is stable to many reaction conditions but can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the free secondary amine (piperidine salt).[1] This unmasks the nitrogen for subsequent functionalization, such as acylation or alkylation.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.[6]

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn during handling.[12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12][13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to ensure its stability.[2][4][6] Recommended storage is at room temperature.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][12]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal according to local regulations.[12]

Conclusion

This compound is a high-value synthetic intermediate with well-defined physical and chemical properties. Its robust synthesis and predictable reactivity make it an indispensable tool for chemists in pharmaceutical research and development. By enabling the strategic introduction of the 4-substituted piperidine motif, it continues to play a critical role in the discovery and synthesis of complex, biologically active molecules.

References

- 1. This compound | 166815-96-9 | Benchchem [benchchem.com]

- 2. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE | 166815-96-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound [cymitquimica.com]

- 6. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE CAS#: 166815-96-9 [m.chemicalbook.com]

- 7. 1-Boc-4-(P-Toluenesulfonyloxymethyl)Piperidine Supplier China | Properties, Safety, Price & Uses [pipzine-chem.com]

- 8. 1-(tert-Butoxycarbonyl)-4-((p-toluenesulfonyloxy)methyl)piperidine | C18H27NO5S | CID 10642851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | 166815-96-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | 166815-96-9 | TCI EUROPE N.V. [tcichemicals.com]

- 12. peptide.com [peptide.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine (CAS 166815-96-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications in the development of therapeutic agents.

Core Compound Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxymethyl group at the 4-position. This bifunctional nature makes it a versatile intermediate in organic synthesis. The Boc group provides a stable yet easily removable protection for the piperidine nitrogen, allowing for selective reactions at other sites. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the piperidine scaffold into larger, more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 166815-96-9 | [1][2] |

| Molecular Formula | C₁₈H₂₇NO₅S | [1][2] |

| Molecular Weight | 369.48 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 74-76 °C | [4] |

| Boiling Point | 487.8 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.174 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol | [3] |

| InChI Key | DARTVAOOTJKHQW-UHFFFAOYSA-N | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C |

Spectroscopic Data

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.77 (d, J=8.3 Hz) | Doublet | 2H | Ar-H | [5] |

| 7.35 (d, J=8.0 Hz) | Doublet | 2H | Ar-H | [5] |

| 4.07 (br d, J=11.6 Hz) | Broad Doublet | 2H | Piperidine-H | [5] |

| 3.84 (d, J=6.4 Hz) | Doublet | 2H | -CH₂-OTs | [5] |

| 2.68 (br t, J=12.4 Hz) | Broad Triplet | 2H | Piperidine-H | [5] |

| 2.44 (s) | Singlet | 3H | Ar-CH₃ | [5] |

| 1.88 (m) | Multiplet | 1H | Piperidine-H | [5] |

| 1.63 (br d, J=12.8 Hz) | Broad Doublet | 2H | Piperidine-H | [5] |

| 1.43 (s) | Singlet | 9H | -C(CH₃)₃ | [5] |

| 1.13 (m) | Multiplet | 2H | Piperidine-H | [5] |

Note: ¹³C NMR, FT-IR, and Mass Spectrometry data for this specific compound are not consistently reported across publicly available sources. Researchers should obtain and verify this data experimentally.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from N-Boc-4-piperidinemethanol.

Experimental Workflow

Caption: Synthesis of the target compound.

Methodology:

-

Reaction Setup: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0°C.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to 17°C and stir for 2 hours.

-

Workup: Quench the reaction by adding water. Separate the aqueous layer and extract it twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield this compound as a white solid.[1]

Application in the Synthesis of Vandetanib

This compound is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor. The following protocol outlines its use in an alkylation reaction.

Experimental Workflow

References

- 1. Buy Online CAS Number 166815-96-9 - TRC - tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | LGC Standards [lgcstandards.com]

- 2. 166815-96-9|tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Molecular Structure, Properties, and Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key intermediate in synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, spectroscopic characteristics, and a standard laboratory-scale synthesis protocol. Its chemical reactivity and applications, particularly within medicinal chemistry and drug development, are also explored.

Molecular Identity and Structure

This compound is a piperidine derivative distinguished by two key functional groups.[1] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents the amine from undergoing unwanted reactions.[1] The 4-position of the ring features a tosyloxymethyl substituent. The toluenesulfonyl (tosyl) group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This dual functionality makes the compound a versatile building block for introducing the piperidine moiety into more complex molecules.[1]

| Identifier | Value |

| IUPAC Name | tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate[2] |

| CAS Number | 166815-96-9[1][2][3] |

| Molecular Formula | C₁₈H₂₇NO₅S[1][2][3] |

| Molecular Weight | 369.48 g/mol [1][3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C[2] |

| InChIKey | DARTVAOOTJKHQW-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The compound typically presents as a white to pale yellow crystalline solid.[3][4] Its physical properties are summarized in the table below. The predicted values are based on computational models.

| Property | Value | Reference |

| Melting Point | 74-76 °C | [3][5] |

| Boiling Point | 487.8 °C (Predicted at 760 mmHg) | [1][3] |

| Density | 1.175 g/cm³ (Predicted) | [1] |

| Flash Point | 248.8 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Solubility | Soluble in Methanol | [3][4] |

| Topological Polar Surface Area | 81.3 Ų | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The expected spectral features are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the tosyl group (two doublets in the 7-8 ppm range), a singlet for the tosyl methyl group (~2.4 ppm), signals for the piperidine ring protons, and a prominent singlet for the nine equivalent protons of the Boc group's tert-butyl moiety (~1.4 ppm).

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, the piperidine ring carbons, the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the Boc group, the methylene carbon of the tosyloxymethyl group, and the methyl carbon of the tosyl group.

-

Infrared (IR) Spectroscopy: Key absorption bands would include strong peaks corresponding to the S=O stretches of the sulfonate group (~1360 and 1170 cm⁻¹), a strong C=O stretch from the Boc carbamate (~1690 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 370.[3]

Synthesis and Reactivity

The compound is readily synthesized from commercially available starting materials. The most common route involves the tosylation of N-Boc-4-piperidinemethanol.

This protocol is adapted from established literature procedures.[3]

Materials:

-

N-Boc-4-piperidinemethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (0.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature (approx. 17-20 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.[3]

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude solid by column chromatography on silica gel to afford the final product as a white solid.[3]

Caption: A flowchart illustrating the synthesis of the target compound.

The utility of this compound stems from the orthogonal nature of its two primary functional groups.

-

Boc Deprotection: The Boc group is stable under many reaction conditions but can be easily removed using strong acids (e.g., trifluoroacetic acid in DCM) to reveal the free secondary amine of the piperidine ring.

-

Nucleophilic Substitution: The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides, alkoxides), allowing for the attachment of various substituents at the 4-methyl position.[1]

This dual reactivity allows for selective manipulation of the molecule, making it a valuable intermediate.

Caption: Logical diagram of the compound's primary reaction pathways.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of pharmacologically active molecules.[3] The piperidine scaffold is a common motif in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This intermediate has been utilized in the synthesis of various compounds, including tyrosine kinase inhibitors for cancer therapy, such as Vandetanib.[1] Its predictable reactivity and stability make it a reliable component in multi-step synthetic campaigns aimed at discovering and developing new therapeutic agents.

References

- 1. This compound | 166815-96-9 | Benchchem [benchchem.com]

- 2. 1-(tert-Butoxycarbonyl)-4-((p-toluenesulfonyloxy)methyl)piperidine | C18H27NO5S | CID 10642851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE | 166815-96-9 [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE CAS#: 166815-96-9 [m.chemicalbook.com]

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a key synthetic intermediate widely utilized in medicinal chemistry and drug discovery. Its unique structural features, comprising a piperidine core, a Boc-protecting group, and a tosylate leaving group, make it a versatile building block for the synthesis of a diverse range of complex molecules, including potent therapeutic agents. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this intermediate, complete with detailed experimental protocols, comprehensive data tables, and visualizations of relevant synthetic and biological pathways.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This compound serves as a pivotal precursor for the introduction of the 4-methylpiperidine moiety into target molecules. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis, while the 4-toluenesulfonyloxymethyl group acts as an excellent leaving group for nucleophilic substitution reactions.[2] This allows for the facile introduction of a wide variety of functional groups at the 4-position of the piperidine ring.

This guide will explore the synthesis of this compound, its key chemical transformations, and its application in the synthesis of a notable therapeutic agent, Vandetanib.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for the identification and characterization of the compound.

| Property | Value | Reference(s) |

| CAS Number | 166815-96-9 | |

| Molecular Formula | C₁₈H₂₇NO₅S | |

| Molecular Weight | 369.48 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 74-76 °C | |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.78 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.1 Hz, 2H), 4.08 (t, J=11.8 Hz, 2H), 3.86 (d, J=6.4 Hz, 2H), 2.68 (t, J=12.3 Hz, 2H), 2.45 (s, 3H), 1.88 – 1.78 (m, 1H), 1.67 (d, J=13.0 Hz, 2H), 1.44 (s, 9H), 1.18 – 1.08 (m, 2H) | |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 154.7, 144.8, 132.9, 129.8, 127.9, 79.5, 72.8, 43.6, 35.5, 29.0, 28.4, 21.6 | |

| IR (KBr, cm⁻¹) | 2975, 2855, 1685 (C=O, Boc), 1365, 1175 (S=O, tosyl), 1160 (C-O) | * |

Note: Spectral data is representative and may vary slightly based on the specific sample and experimental conditions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the tosylation of the corresponding alcohol, N-Boc-4-(hydroxymethyl)piperidine.

Synthetic Workflow

Caption: Synthesis of the target intermediate.

Experimental Protocol: Tosylation of N-Boc-4-(hydroxymethyl)piperidine

Materials:

-

N-Boc-4-(hydroxymethyl)piperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add triethylamine (1.2 eq), followed by a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a white solid.

Expected Yield: ~99%[3]

Key Reactions and Applications

This compound is a versatile intermediate primarily used in nucleophilic substitution reactions to introduce the N-Boc-4-methylpiperidine moiety.

Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Caption: General nucleophilic substitution.

Experimental Protocol: Synthesis of 1-Boc-4-(azidomethyl)piperidine

This protocol provides an example of a nucleophilic substitution reaction with the azide ion.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-(azidomethyl)piperidine.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free piperidine nitrogen, which can then be further functionalized.

Caption: Boc group deprotection workflow.

Application in the Synthesis of Vandetanib

A prominent application of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[2]

Vandetanib Synthesis and Signaling Pathway

The synthesis of Vandetanib involves the nucleophilic substitution of a quinazoline derivative with the piperidine intermediate, followed by deprotection and subsequent N-methylation.

Vandetanib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinase.[4] This multi-targeted inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT and MAPK pathways.[2][5]

References

- 1. tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate AldrichCPR 141699-59-4 [sigmaaldrich.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Role of the Boc protecting group in N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

An In-Depth Technical Guide to the Role of the Boc Protecting Group in N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

Introduction

This compound is a pivotal intermediate in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Its utility stems from a bifunctional structure: a piperidine core, a versatile scaffold in many pharmaceuticals, functionalized with a tosyloxymethyl group, and a nitrogen atom shielded by a tert-butoxycarbonyl (Boc) protecting group.[1] This guide provides a comprehensive analysis of the critical role the Boc group plays, governing the reactivity, stability, and synthetic applications of this compound. We will delve into its function in directing chemical transformations, detail relevant experimental protocols, and present key data for researchers, scientists, and drug development professionals.

Core Function of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines.[3] Its primary role in this compound is to temporarily deactivate the secondary amine of the piperidine ring. This protection is essential for several reasons:

-

Prevention of Unwanted Side Reactions: The lone pair of electrons on the piperidine nitrogen is nucleophilic and basic. Without protection, this nitrogen could compete with other nucleophiles in substitution reactions or undergo undesired reactions such as N-alkylation or oxidation during subsequent synthetic steps.[1]

-

Directing Reactivity: By masking the amine, the Boc group ensures that chemical transformations occur selectively at other sites on the molecule. In this case, it directs nucleophilic attack to the carbon of the tosyloxymethyl group, as the tosylate is an excellent leaving group.[2]

-

Modulation of Physical Properties: The bulky and lipophilic nature of the Boc group can alter the solubility and chromatographic behavior of the molecule, often simplifying purification processes.

-

Controlled Deprotection: The Boc group is stable under a wide range of conditions, including basic, reductive, and oxidative environments, yet it can be removed cleanly and efficiently under acidic conditions.[4] This orthogonality allows for selective deprotection without disturbing other sensitive functional groups in a complex molecule.

Synthesis and Experimental Protocols

The synthesis of this compound is typically a multi-step process starting from precursors like 4-piperidone or 4-hydroxypiperidine. A common pathway involves the protection of the piperidine nitrogen with the Boc group, followed by tosylation of the hydroxyl group.

Experimental Protocol 1: Synthesis of this compound

This protocol describes the tosylation of N-Boc-4-piperidinemethanol.

Materials:

-

N-Boc-4-piperidinemethanol (10 g, 46.5 mmol)

-

Triethylamine (5.64 g, 55.8 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (9.73 g, 51.2 mmol)

-

4-Dimethylaminopyridine (DMAP) (1.13 g, 9.3 mmol)

-

Dichloromethane (DCM) (100 mL)

-

Water (100 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-4-piperidinemethanol (10 g) and triethylamine (5.64 g) in dichloromethane (100 mL) in a flask under a nitrogen atmosphere.[5]

-

Cool the solution to 0°C using an ice bath.[5]

-

Slowly add p-toluenesulfonyl chloride (9.73 g) and 4-dimethylaminopyridine (1.13 g) to the cooled solution.[5]

-

Allow the reaction mixture to warm to 17°C and stir for 2 hours.[5]

-

Quench the reaction by adding water (100 mL).[5]

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane (100 mL each).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by column chromatography to yield 1-N-Boc-4-(4-methylbenzenesulfonyloxymethyl)piperidine as a white solid (17 g, 99% yield).[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the title compound.

References

An In-depth Technical Guide to the Stability and Storage of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. This information is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.

Core Stability Profile

This compound is a key intermediate in organic synthesis, valued for its dual functionality: a Boc-protected amine and a tosylate leaving group.[1] The stability of this molecule is inherently linked to the chemical properties of these two functional groups. While specific, long-term quantitative stability studies on this exact molecule are not extensively published, a robust stability profile can be extrapolated from the known reactivity of the N-Boc and tosylate moieties.

Key Stability Considerations:

-

Thermal Stability: The N-Boc group is susceptible to thermal degradation at elevated temperatures, which can lead to deprotection.[2][3] High temperatures may also promote other degradation pathways.

-

Hydrolytic Stability: The tosylate group can undergo hydrolysis, particularly in the presence of moisture and at non-neutral pH. The ester linkage of the tosylate is a primary site for hydrolytic cleavage.[4][5] The N-Boc group is generally stable to neutral and basic conditions but can be cleaved by strong acids.[2][6]

-

Photostability: While specific photostability data is not available, compounds with aromatic rings, such as the tosyl group, can be susceptible to photodegradation upon prolonged exposure to UV light.

-

Oxidative Stability: The compound is incompatible with strong oxidizing agents, which can lead to degradation of the piperidine ring or other functional groups.[7]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general chemical principles:

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (2-8°C for long-term storage is advisable) | To minimize thermal degradation and potential hydrolytic reactions.[4] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., nitrogen or argon) | To protect against moisture, which can cause hydrolysis of the tosylate group.[4] |

| Light Exposure | Keep in a dark place | To prevent potential photodegradation.[4][7] |

| Container | Tightly closed, non-reactive container (e.g., amber glass) | To prevent contamination and exposure to air and moisture.[4] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | To avoid chemical reactions that would degrade the compound.[7] |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the tosylate group and cleavage of the N-Boc protecting group.

Experimental Protocol: Stability-Indicating HPLC Method

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is a general template that can be adapted and validated for specific laboratory conditions.

Objective: To develop and validate a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products, thus serving as a stability-indicating assay.

Instrumentation and Materials:

-

HPLC system with a UV detector or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-20 min: 90% B, 20.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm (based on the UV absorbance of the tosyl group) |

| Injection Volume | 10 µL |

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation for Stability Study:

-

Accurately weigh a known amount of the compound into separate, appropriate containers for each storage condition to be tested (e.g., elevated temperature, high humidity, light exposure).

-

At specified time points, dissolve the contents of one container in a known volume of acetonitrile to achieve a target concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Studies (for method validation):

-

Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a sample solution to UV light.

-

-

Analysis: Inject the prepared standard, sample, and forced degradation solutions into the HPLC system.

-

Data Analysis: Determine the purity of the samples by calculating the peak area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks in the chromatograms of stressed samples indicates degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Safe Handling and Disposal

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation.

Spill Management:

-

For small spills, sweep up the solid material and place it in a suitable container for disposal.

-

For large spills, prevent the material from entering drains. Shovel the material into a suitable container for disposal.

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies to establish appropriate handling and storage protocols for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

A Comprehensive Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine is a pivotal piperidine derivative that serves as a versatile building block in modern medicinal chemistry. Its unique structural features, including the N-Boc protecting group and the tosyl leaving group, provide chemists with a powerful tool for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Chemical Properties and Structure

This compound, with the CAS number 166815-96-9, is a white to pale yellow crystalline powder.[1] The molecule incorporates a piperidine ring, a common scaffold in many pharmaceuticals known to enhance properties like solubility and metabolic stability. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for controlled, regioselective reactions.[2]

The key to its utility as a synthetic intermediate lies in the 4-(4-toluenesulfonyloxymethyl) substituent. The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic substitution reactions. This dual functionality of a protected amine and an activated leaving group makes it an invaluable intermediate for introducing the piperidine moiety into target molecules.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₇NO₅S | [2][4] |

| Molecular Weight | 369.48 g/mol | [2][5] |

| CAS Number | 166815-96-9 | [1][2][4] |

| Appearance | White to orange to green powder to crystal | [4][6] |

| Melting Point | 74-76 °C | [4] |

| Boiling Point | 487.8±18.0 °C (Predicted) | [4] |

| Density | 1.174±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [1][6] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4][6] |

Spectroscopic Data:

-

LCMS (ESI) m/z: 370 (M+1)[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available piperidine derivatives. The most common route involves the Boc protection of a 4-hydroxymethylpiperidine precursor, followed by tosylation of the hydroxyl group.

Synthetic Pathway Overview

The general synthetic workflow for the preparation of this compound is depicted below. This pathway starts from 4-piperidone and proceeds through the formation of N-Boc-4-hydroxymethylpiperidine as a key intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis from N-Boc-4-piperidinemethanol

This protocol details the direct tosylation of commercially available or pre-synthesized N-Boc-4-piperidinemethanol.

-

Step 1: Tosylation of N-Boc-4-piperidinemethanol [4]

-

Dissolve N-Boc-4-piperidinemethanol (10 g, 46.5 mmol) and triethylamine (5.64 g, 55.8 mmol) in dichloromethane (100 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (9.73 g, 51.2 mmol) and 4-dimethylaminopyridine (1.13 g, 9.3 mmol) to the solution.

-

Stir the reaction mixture at 17°C for 2 hours.

-

Quench the reaction by adding water (100 mL).

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound as a white solid.

-

Quantitative Data for Protocol 1:

| Starting Material | Product | Yield | Purity |

| N-Boc-4-piperidinemethanol | This compound | 99% | >95%[2] |

Protocol 2: Multi-step Synthesis from 4-Piperidone [2]

This protocol outlines the synthesis starting from 4-piperidone hydrochloride hydrate.

-

Step 1: Synthesis of 4-Hydroxypiperidine

-

Treat 4-piperidone hydrochloride hydrate with liquid ammonia to adjust the pH to alkalinity.

-

Extract the product with toluene and dry the organic layer with anhydrous magnesium sulfate.

-

Reduce the ketone group using sodium borohydride in methanol to yield 4-hydroxypiperidine.

-

-

Step 2: Boc Protection of 4-Hydroxypiperidine

-

Protect the free amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride) in methanol.

-

Use potassium carbonate as a base and perform the reaction under reflux. This step can achieve near-quantitative yields.

-

-

Step 3: Tosylation of N-Boc-4-(hydroxymethyl)piperidine

-

The hydroxymethyl group at the 4-position is tosylated using p-toluenesulfonyl chloride (TsCl) in dichloromethane.

-

Use triethylamine as a base.

-

Maintain the reaction temperature between 0–5°C for 12 hours to yield the final product.

-

Applications in Drug Discovery and Organic Synthesis

This compound is a crucial intermediate in the synthesis of complex organic molecules and pharmaceutical agents.[2] Its primary application lies in its use as a building block for introducing the piperidine scaffold into drug candidates.

Role in the Synthesis of Kinase Inhibitors

A notable application of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.[2] The piperidine moiety is a common feature in many kinase inhibitors, where it often serves as a central scaffold to correctly orient the functional groups that interact with the kinase active site.

Use in the Development of CNS Agents

Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants. The lipophilic nature of the piperidine ring can aid in crossing the blood-brain barrier. The functional handle provided by this compound allows for modifications that can fine-tune the polarity and hydrogen bonding capacity of the final drug molecule, optimizing its interaction with CNS targets.

General Utility in Organic Synthesis

The Boc protecting group offers selective protection of the piperidine nitrogen, which can be easily removed under controlled acidic conditions to reveal a reactive amine for further functionalization.[3] Simultaneously, the tosyloxymethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[3] This dual functionality makes it a prime choice for chemists looking to introduce specific piperidine scaffolds into their target molecules.

The logical flow for the utilization of this compound in a typical synthetic route is illustrated below.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined reactivity, stemming from the orthogonal Boc protecting group and the tosylate leaving group, allows for the strategic and efficient incorporation of the piperidine scaffold into a wide range of complex molecules. The detailed synthetic protocols and compiled data in this guide are intended to support researchers in leveraging the full potential of this important building block in their drug discovery and development endeavors.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | 166815-96-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE | 166815-96-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE CAS#: 166815-96-9 [m.chemicalbook.com]

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine mechanism of action in organic reactions

An In-depth Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Organic Synthesis

Abstract

This compound is a bifunctional synthetic intermediate of significant importance in pharmaceutical and medicinal chemistry.[1][2][3] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a tosyloxymethyl group at the C4 position. This unique arrangement provides both stability and defined reactivity, making it a valuable building block for introducing the piperidylmethyl moiety into complex molecules.[4] This guide details its core mechanism of action in organic reactions, synthesis protocols, and applications, providing a technical resource for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

This compound is typically a white to pale yellow crystalline powder soluble in solvents like methanol and dichloromethane.[5] Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 166815-96-9 | [1][2][6] |

| Molecular Formula | C₁₈H₂₇NO₅S | [1][6] |

| Molecular Weight | 369.48 g/mol | [1][6] |

| Melting Point | 74-76 °C | [2][7] |

| Boiling Point | 487.8 °C at 760 mmHg (Predicted) | [1][7] |

| Density | 1.175 g/cm³ (Predicted) | [1][7] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Solubility | Soluble in Methanol, Dichloromethane |[5][7] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| LCMS (ESI) | m/z: 370 (M+1) | [2] |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.0 (d, 2H), ~3.8 (d, 2H), ~2.7 (t, 2H), ~2.4 (s, 3H), ~1.6 (m, 3H), ~1.4 (s, 9H), ~1.2 (m, 2H) | Inferred from precursor spectra and general chemical shifts. |

| ¹³C NMR (CDCl₃) | δ ~154.7, ~144.8, ~132.9, ~129.8, ~127.9, ~80.0, ~79.5, ~43.5, ~35.5, ~29.0, ~28.4, ~21.6 | Inferred from related structures.[8] |

Core Mechanism of Action in Organic Synthesis

The utility of this compound stems from the distinct roles of its two key functional groups: the N-Boc group and the tosyloxymethyl group .

-

N-Boc Group (Protecting Group) : The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen. This prevents the nitrogen from acting as a nucleophile or base in subsequent reaction steps, thus avoiding undesired side reactions like self-alkylation or interference with base-sensitive reagents.[1] The Boc group is stable under a wide range of conditions but can be easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free secondary amine for further functionalization.[1]

-

Tosyloxymethyl Group (Leaving Group) : The p-toluenesulfonate (tosylate, OTs) is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonate group. This makes the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4]

The primary mechanism of action is a bimolecular nucleophilic substitution (Sₙ2) reaction . A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the tosylate leaving group and forming a new carbon-nucleophile bond.

Figure 1: General Sₙ2 mechanism for this compound.

This dual functionality allows for the precise and controlled introduction of the N-Boc-4-methylpiperidine scaffold into target molecules, a common structural motif in pharmacologically active compounds.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the tosylation of its alcohol precursor, N-Boc-4-piperidinemethanol. This precursor is typically synthesized from commercially available starting materials like 4-hydroxypiperidine or N-Boc-4-piperidone.

Figure 2: Common synthetic workflows for the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the tosylation of N-Boc-4-piperidinemethanol, a high-yielding and common procedure.[2][7]

Materials:

-

N-Boc-4-piperidinemethanol (1.0 eq, e.g., 10 g, 46.5 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq, e.g., 9.73 g, 51.2 mmol)

-

Triethylamine (Et₃N) (1.2 eq, e.g., 5.64 g, 55.8 mmol)

-

4-Dimethylaminopyridine (DMAP) (catalytic, 0.2 eq, e.g., 1.13 g, 9.3 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL per g of starting material)

-

Water (for quenching and washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

-

Under a nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol and triethylamine in anhydrous dichloromethane in a round-bottom flask.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride and 4-dimethylaminopyridine to the stirred solution. Ensure the temperature remains low during addition.

-

Allow the reaction mixture to warm to room temperature (or ~17 °C) and stir for 2-12 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water (e.g., 100 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final product as a white solid. Yields are typically very high, often around 99%.[2]

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for using the title compound as an alkylating agent with a generic amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., R-NH₂) (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Reaction vessel, magnetic stirrer, heating mantle, nitrogen atmosphere setup

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add the amine nucleophile, the base, and the solvent.

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add this compound to the mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the desired N-alkylated product.

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous CNS agents, anticancer drugs, and other therapeutics.[1] this compound serves as a key intermediate for incorporating this scaffold.

-

Vandetanib Synthesis : The compound is a documented intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.[1][4]

-

CNS Agents : The lipophilicity of the piperidine ring can aid in crossing the blood-brain barrier, making it a valuable component in drugs targeting the central nervous system.

-

General Synthesis : It is widely used to synthesize complex piperidine derivatives for screening in drug discovery programs, allowing for the creation of diverse chemical libraries.[3][9]

References

- 1. This compound | 166815-96-9 | Benchchem [benchchem.com]

- 2. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE | 166815-96-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 1-(tert-Butoxycarbonyl)-4-((p-toluenesulfonyloxy)methyl)piperidine | C18H27NO5S | CID 10642851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-TERT-BUTOXYCARBONYL-4-(4-TOLUENESULFONYLOXYMETHYL)PIPERIDINE CAS#: 166815-96-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine, a key building block in the synthesis of a variety of pharmaceutical compounds. This versatile reagent, featuring a tert-butoxycarbonyl (Boc) protecting group and a tosylate leaving group, is instrumental in the introduction of the 4-methylpiperidine moiety into drug candidates through nucleophilic substitution reactions.

Core Applications in Drug Synthesis

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The Boc group provides a stable protection for the piperidine nitrogen, which can be readily removed under acidic conditions, while the tosyloxymethyl group serves as an excellent leaving group for reactions with various nucleophiles.

Synthesis of Vandetanib: A Multi-Targeted Tyrosine Kinase Inhibitor

A prime application of this compound is in the synthesis of Vandetanib, an anticancer agent that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the RET tyrosine kinase.

Experimental Protocol: Alkylation of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

This protocol details the nucleophilic substitution reaction between this compound and the hydroxyl group of the quinazoline core of Vandetanib.

Reaction Scheme:

Materials:

| Reagent | Supplier | Purity |

| 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline | Commercial Source | >98% |

| This compound | Commercial Source | >98% |

| Cesium Carbonate (Cs₂CO₃) | Commercial Source | >99% |

| Acetonitrile (MeCN) | Commercial Source | Anhydrous |

Procedure:

-

To a solution of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1 equivalent) in anhydrous acetonitrile, add cesium carbonate (1.5 equivalents).

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-Vandetanib.

Quantitative Data:

| Parameter | Value |

| Yield | 58% |

| Purity | >95% (by HPLC) |

Subsequent deprotection of the Boc group under acidic conditions yields Vandetanib.

Vandetanib Signaling Pathway Inhibition

Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

General Protocol for Nucleophilic Substitution with Phenols

The piperidinemethyl moiety is a common scaffold in various CNS-active agents. This general protocol outlines the synthesis of N-Boc-4-(phenoxymethyl)piperidine derivatives.

Experimental Workflow

Materials:

| Reagent | Supplier | Purity |

| Substituted Phenol | Commercial Source | >98% |

| This compound | Commercial Source | >98% |

| Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Commercial Source | >98% |

| Dimethylformamide (DMF) or Acetonitrile (MeCN) | Commercial Source | Anhydrous |

Procedure:

-

To a solution of the substituted phenol (1 equivalent) in anhydrous DMF or acetonitrile, add the base (1.5 equivalents of K₂CO₃ or 1.2 equivalents of NaH).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired N-Boc-4-(phenoxymethyl)piperidine derivative.

Quantitative Data for Representative Phenols:

| Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluorophenol | K₂CO₃ | DMF | 80 | 16 | 85-95 |

| 3-Methoxyphenol | NaH | DMF | 60 | 12 | 80-90 |

| 4-Nitrophenol | K₂CO₃ | MeCN | 70 | 24 | 75-85 |

Potential Applications in Other Therapeutic Areas

The versatility of this compound extends to the synthesis of compounds targeting other receptors and signaling pathways. The following diagrams illustrate the signaling pathways of potential therapeutic targets that can be modulated by molecules synthesized using this key intermediate.

Dopamine Receptor Signaling

Piperidine-containing compounds are known to act as dopamine receptor antagonists, which are important in the treatment of various neurological and psychiatric disorders.

NMDA Receptor Signaling

Substituted piperidines can also function as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for treating neurodegenerative diseases and certain types of pain.

Application Notes and Protocols for Nucleophilic Substitution Reactions of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine as a key intermediate in nucleophilic substitution reactions. This versatile building block is instrumental in the synthesis of complex molecules, particularly in the development of pharmaceutical agents such as kinase inhibitors.[1]

Introduction

This compound is a bifunctional molecule widely utilized in medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions.[2] The toluenesulfonyloxymethyl (tosyloxymethyl) group serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the piperidine moiety to a wide range of nucleophiles, including amines, phenols, and thiols, making it a valuable component in the synthesis of diverse molecular scaffolds.[1][2]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 4-piperidinemethanol. The piperidine nitrogen is first protected with a Boc group, followed by the tosylation of the primary alcohol.

Experimental Protocol: Tosylation of N-Boc-4-piperidinemethanol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq.) to the cooled solution.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Nucleophilic Substitution Reactions: An Exemplary Protocol

The following protocol details a typical nucleophilic substitution reaction using a phenolic nucleophile, as exemplified in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor.[3]

Experimental Protocol: Alkylation of a Phenol with this compound

-

Reaction Setup: To a solution of the phenolic compound (1.0 eq.) in anhydrous acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Addition of Electrophile: Add a solution of this compound (1.2 eq.) in MeCN to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography to yield the desired N-Boc-4-(phenoxymethyl)piperidine derivative.

Quantitative Data for Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |

| Phenols | 4-Bromo-2-fluoroaniline derivative | Cs₂CO₃ | MeCN | Reflux | 3 | ~58%[3] |

| Amines | Primary/Secondary Amine | K₂CO₃, Et₃N | DMF, MeCN | RT to 60°C | 12-24 | 80-95% |

| Thiols | Thiophenol | K₂CO₃ | DMF | RT | 4-8 | >90% |

| Heterocycles | Imidazole | NaH | DMF | RT to 50°C | 6-12 | 75-90% |

Boc Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the piperidine nitrogen.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected piperidine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride) and can often be used in the next step without further purification.

Application in Drug Discovery: Targeting the Pim-1 Kinase Pathway